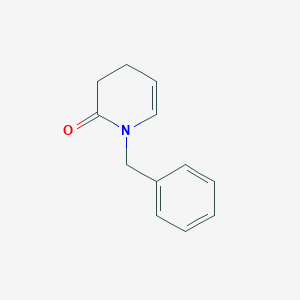

1-Benzyl-3,4-dihydro-1H-pyridin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-3,4-dihydropyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-3,5-7,9H,4,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGARXCEFUYAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544950 | |

| Record name | 1-Benzyl-3,4-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108046-33-9 | |

| Record name | 1-Benzyl-3,4-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations, Reactivity, and Derivative Formation of 1 Benzyl 3,4 Dihydro 1h Pyridin 2 One

Ring Transformations and Skeletal Rearrangements

A notable transformation of 6-benzyl-3,6-dihydropyridin-2(1H)-ones, closely related to the title compound, involves a novel aza-semipinacol-type rearrangement. nih.govnih.gov This rearrangement is distinguished by the migration of a benzyl (B1604629) group within the lactam structure, a process that has not been widely observed in other lactam systems. acs.org The driving force for this rearrangement is the formation of a stable N-acyliminium cation. acs.org

Research has demonstrated that under specific conditions, the benzyl group at the C6 position of the dihydropyridinone ring can migrate to the adjacent C5 position. nih.govnih.gov This 1,2-shift is a key step in the formation of various functionalized pyridone derivatives. The identification of intermediate compounds has provided support for the proposed reaction mechanisms involving this benzyl group transfer. nih.govnih.gov This rearrangement leads to the creation of an all-carbon quaternary stereogenic center at the C5 position, a structural motif of significant interest in medicinal chemistry. nih.govacs.org

The choice of halogenating agent, specifically N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS), plays a critical role in directing the reaction pathway of 6-benzyl-3,6-dihydropyridin-2(1H)-ones. nih.govnih.gov The use of these reagents triggers the aza-semipinacol rearrangement but leads to divergent synthetic outcomes. nih.govacs.org

When treated with NBS, the rearrangement is followed by an intramolecular electrophilic substitution, ultimately yielding bromo-substituted indeno[1,2-b]pyridin-2-ones. nih.govnih.gov In contrast, when NIS is used with 4-substituted 6-benzyl-3,6-dihydropyridin-2-ones, the reaction surprisingly produces 5-benzyl-3-iodosubstituted 2-pyridones. nih.gov In some cases, particularly with 4-methyl substituted substrates, the formation of iodobenzomorphanones was also observed alongside the 2-pyridones. nih.gov The presence of a substituent at C4 capable of stabilizing a carbocation is crucial for this reactivity with NIS. nih.gov

| Halogenating Agent | Substrate | Major Product(s) |

| NBS | 6-benzyl-3,6-dihydropyridin-2(1H)-ones | Bromo-substituted indeno[1,2-b]pyridin-2-ones |

| NIS | 4-Phenyl substituted 6-benzyl-3,6-dihydropyridin-2-ones | 5-Benzyl-3-iodosubstituted 2-pyridones |

| NIS | 4-Methyl substituted 6-benzyl-3,6-dihydropyridin-2-ones | 5-Benzyl-3-iodosubstituted 2-pyridones and Benzomorphans |

The dihydropyridinone core is a valuable precursor for synthesizing polycyclic piperidines through intramolecular cyclization reactions. nih.gov These cyclizations, often acid-catalyzed, proceed via the formation of an acyliminium cation, which then undergoes an intramolecular reaction with an aromatic ring to form new carbon-carbon bonds.

The synthesis of bridged δ-lactams and benzomorphanones can be achieved from dihydropyridinone derivatives. mdpi.comnih.gov Specifically, the cyclization of 4-benzyl-3,4-dihydropyridinones using acids like TfOH or Lewis acids such as TIPSOTf can lead to the formation of C6-phenyl-functionalized 7,8-benzomorphanones. mdpi.comnih.gov The reaction proceeds through an intramolecular electrophilic substitution involving the benzyl ring. nih.gov The presence of substituents capable of stabilizing the intermediate carbocation can influence the product distribution. For instance, in reactions with NBS, a substituent at C4 that can stabilize a carbocation was found to yield a lower amount of benzomorphanone. nih.gov Furthermore, functionalized δ-enelactams with an active methoxy-substituted benzyl group at C3 have been used to prepare novel C3–C6 bridged systems within the δ-lactam framework. mdpi.comnih.gov

The formation of indenopyridinones from 6-benzyl-3,6-dihydropyridin-2(1H)-ones is a significant transformation that occurs via an aza-semipinacol rearrangement followed by an electrophilic substitution. nih.govacs.org This process, typically triggered by NBS, results in functionalized indeno[1,2-b]pyridin-2-ones containing an all-carbon quaternary stereocenter. nih.gov The reaction conditions can be optimized to favor the formation of these fused systems. For example, using dry nitromethane as a solvent can improve the yield of the indenopyridinone product by minimizing the competing reaction with water molecules. nih.gov These indenopyridine skeletons are of interest due to their structural similarity to compounds with noteworthy pharmacological activity. nih.govacs.org

| Starting Material | Reagent/Condition | Product Type |

| 4-Benzyl-3,4-dihydropyridinones | TfOH or TIPSOTf | C6-phenyl-7,8-benzomorphanones |

| 3-(methoxy-benzyl)-δ-enelactams | Acid | C3–C6 bridged δ-lactams |

| 6-Benzyl-3,6-dihydropyridin-2(1H)-ones | NBS in dry CH3NO2 | Indeno[1,2-b]pyridin-2-ones |

Intramolecular Cyclizations to Form Fused and Bridged Polycyclic Systems

Functionalization Strategies and Derivatization of 1-Benzyl-3,4-dihydro-1H-pyridin-2-one

The chemical reactivity of 1-benzyl-3,4-dihydro-1H-pyridin-2-one and related N-benzylated dihydropyridines allows for a variety of functionalization strategies, leading to the formation of diverse derivatives. These transformations are pivotal for synthesizing novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Regioselective Introduction of Benzhydryl Groups at C4

A significant functionalization strategy for 2-pyridone systems, including N-benzylated derivatives, involves the regioselective introduction of benzhydryl groups at the C4 position. This transformation is achieved through the addition of organometallic reagents, with the regioselectivity being highly dependent on the nature of the substituent at the nitrogen atom. nih.gov

Research has demonstrated a method for the synthesis of C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones via the addition of benzhydryllithium or benzhydrylmagnesiate reagents to 2-pyridones. nih.govnih.gov The steric hindrance posed by the substituent on the nitrogen atom of the 2-pyridone ring plays a crucial role in directing the incoming nucleophile to the C4 position, resulting in high regioselectivity. nih.gov For instance, when a bulky benzhydryl group is present at the nitrogen atom, the addition of diphenylmethyllithium (BzhLi) occurs exclusively at the C4 position, yielding the corresponding C4-adduct as the sole product. nih.gov This high regioselectivity is attributed to the steric effect of the N-substituent. nih.gov In contrast, earlier studies on the addition of organometallic compounds to non-activated 2-pyridones, such as the reaction of n-BuLi with NH 2-pyridones or phenyl Grignard reagents with NR 2-pyridones in the presence of iron salts, have shown a preference for addition at the C6 position. nih.gov

The successful regioselective introduction of a benzhydryl group at the C4 position of the 2-pyridone ring opens avenues for further synthetic manipulations. For example, these C4-functionalized 3,4-dihydropyridin-2-ones can be utilized in cyclization reactions, promoted by Brønsted or Lewis acids like TfOH or TIPSOTf, to generate bridged δ-lactams such as C6-phenyl-functionalized 7,8-benzomorphanones. nih.govnih.gov

Table 1: Regioselectivity of Benzhydryl Group Addition to 2-Pyridones

| N-Substituent | Organometallic Reagent | Position of Addition | Regioselectivity |

|---|---|---|---|

| Benzhydryl | Diphenylmethyllithium (BzhLi) | C4 | High (sole product) |

| p-Methoxybenzyl (PMB) | Diphenylmethyllithium (BzhLi) | C4 and C6 | Lower regioselectivity compared to N-benzhydryl |

General Reactivity Towards Lewis Acids and Hydride Donors in N-Benzylated Dihydropyridines

N-benzylated dihydropyridines, such as 1-benzyl-1,4-dihydropyridine, exhibit characteristic reactivity towards strong Lewis acids, acting as hydride donors. This reactivity is central to their utility in various chemical transformations.

The interaction between 1-benzyl-1,4-dihydropyridine and the potent Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, results in a rapid and high-yield formation of a stable pyridinium borohydride species. royalsocietypublishing.org This transformation proceeds via hydride abstraction from the dihydropyridine ring by the Lewis acid. royalsocietypublishing.org The formation of the aromatic pyridinium ring can be confirmed by multinuclear NMR spectroscopy, with characteristic signals appearing within minutes of combining the reagents. royalsocietypublishing.org This reaction highlights the utility of biologically inspired hydride sources, like N-benzylated dihydropyridines, in the generation of borohydrides. royalsocietypublishing.org

Furthermore, the introduction of functional groups onto the dihydropyridine ring can lead to distinct reactivity pathways in the presence of Lewis acids. For instance, when a 1,4-dihydropyridine (B1200194) bearing an amide functionality at the C-3 position is treated with B(C6F5)3, a strong amide-boron adduct is formed. royalsocietypublishing.org If a protic component is present, such as an amide or carboxylic acid, a disproportionation reaction can occur. royalsocietypublishing.org This process involves a series of protonation and reduction steps, where one equivalent of the dihydropyridine is hydrogenated while another is dehydrogenated to the corresponding pyridinium species, resembling a transfer hydrogenation mechanism. royalsocietypublishing.org

Table 2: Reactivity of N-Benzylated Dihydropyridines with B(C6F5)3

| Dihydropyridine Derivative | Reaction with B(C6F5)3 | Product(s) |

|---|---|---|

| 1-Benzyl-1,4-dihydropyridine | Hydride abstraction | Pyridinium borohydride |

Mechanistic Investigations and Elucidation of Reaction Pathways

Identification of Key Intermediates and Transition States

The formation of the 3,4-dihydropyridin-2-one core often proceeds through a multi-step sequence involving the formation of several key intermediates. While specific studies detailing the isolation and characterization of intermediates for the direct synthesis of 1-benzyl-3,4-dihydro-1H-pyridin-2-one are not extensively documented, analogies can be drawn from related syntheses.

In the context of multicomponent reactions for the synthesis of dihydropyridone derivatives, a commonly accepted pathway follows a Hantzsch-like mechanism. This involves the initial formation of two key intermediates: one arising from a Knoevenagel condensation of an active methylene (B1212753) compound with an aldehyde, and another from the reaction of a β-keto-ester with an amine. A subsequent Michael-type addition of the enamine onto the Knoevenagel adduct leads to the formation of the dihydropyridone ring. nih.gov

Furthermore, in reactions involving benzyl-substituted dihydropyridinones, rearrangement reactions can occur, indicating the formation of specific carbocation intermediates. For instance, in the treatment of 6-benzyl-3,6-dihydropyridin-2(1H)-ones with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), a benzyl (B1604629) group transfer from the C6 to the C5 position has been observed. This suggests the formation of an N-acyliminium cation intermediate, which drives the aza-semipinacol-type rearrangement. nih.gov The identification of these rearranged products provides strong evidence for the existence of these transient intermediates.

In a proposed mechanism for the reaction of 6-benzyl-3,6-dihydropyridin-2-ones with NIS, the reaction is believed to proceed through several intermediates. The process is initiated by the formation of an intermediate that can then follow two different pathways. Path 'a' involves an intramolecular electrophilic substitution leading to an iodobenzomorphanone. Path 'b' proceeds via an E1 elimination to form an intermediate 'C', which then generates a carbocation 'D' through the dissociation of the iodide anion. A subsequent benzyl group transfer from C6 to C5 occurs in this carbocation, leading to the formation of an N-acyliminium cation 'E', which, after proton elimination and iodination, yields the final 2-pyridone product. nih.gov

Role of Catalysts and Reagents in Promoting Specific Transformations

Catalysts and reagents play a pivotal role in directing the course of chemical reactions, influencing both the reaction rate and the selectivity towards the desired product.

In the synthesis of dihydropyridinone derivatives, various catalysts have been employed to enhance efficiency. For instance, in one-pot multicomponent reactions, pyridine (B92270) has been used as a catalyst in ethanol (B145695) to afford polysubstituted dihydropyridones. mdpi.com The use of piperidine (B6355638) as an organo-base catalyst has also been reported for the synthesis of 1,4-dihydropyridines, a related class of compounds. A plausible mechanism suggests that piperidine acts as a base to facilitate the initial Knoevenagel condensation. mdpi.com

The choice of reagents is also critical in determining the reaction outcome. In the synthesis of C4-functionalized 3,4-dihydropyridin-2-ones, the use of organometallic reagents such as benzhydryllithium has been shown to be effective. The addition of these reagents to 2-pyridones can proceed with high regioselectivity, which is often influenced by the substituents on the pyridone ring. nih.gov

Furthermore, the nature of the halogenating reagent can dictate the reaction pathway in the transformation of benzyl-substituted dihydropyridinones. The use of N-bromosuccinimide (NBS) versus N-iodosuccinimide (NIS) can lead to different rearranged products, highlighting the subtle yet significant role of the reagent in controlling the reaction mechanism. nih.gov

Transition metal catalysts, while not explicitly detailed for the synthesis of the title compound, are known to facilitate various transformations of N-heterocycles. For example, iridium catalysts have been used for the reductive functionalization of pyridines. nih.gov This suggests the potential for transition metal catalysis in the synthesis and functionalization of 1-benzyl-3,4-dihydro-1H-pyridin-2-one.

Application of Advanced Spectroscopic Techniques in Mechanistic Delineation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions of molecules. This capability is invaluable in mechanistic studies for identifying reaction products, intermediates, and even transient species.

In the context of the synthesis of a related compound, (4RS)-4-Benzhydryl-1-benzyl-3,4-dihydropyridin-2(1H)-one, HRMS (electrospray ionization-time of flight, ESI-TOF) was used to confirm the identity of the product. The calculated mass for the protonated molecule [M+H]⁺ (C₂₅H₂₄NO) was 354.1858, and the experimentally found mass was 354.1852, providing strong evidence for the successful synthesis of the target compound. mdpi.com

The fragmentation patterns observed in mass spectrometry can also offer clues about the structure of a molecule and its potential reaction pathways. For instance, in the GC-MS analysis of (4RS)-4-Benzhydryl-1-benzyl-5-methyl-3,4-dihydropyridin-2(1H)-one, a major fragment observed was [M⁺ - 167], corresponding to the loss of the benzhydryl radical, which is a characteristic fragmentation for such compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) provide detailed information about the connectivity of atoms, their chemical environment, and their spatial proximity.

In the characterization of (4RS)-4-Benzhydryl-1-benzyl-3,4-dihydropyridin-2(1H)-one and its derivatives, ¹H and ¹³C NMR spectroscopy were instrumental in confirming their structures. nih.gov For example, the ¹³C NMR spectrum of (6RS)-6-Benzhydryl-1-benzyl-3,6-dihydropyridin-2(1H)-one showed characteristic signals for the carbonyl group (C=O) at 168.84 ppm and the carbons of the benzyl and benzhydryl groups in the aromatic region. mdpi.com

NMR spectroscopy is also crucial for identifying reaction intermediates and elucidating reaction mechanisms. For instance, in the study of the aza-semipinacol rearrangement of 6-benzyl-3,6-dihydropyridin-2-ones, NMR analysis, including nuclear Overhauser effect (NOE) studies, was used to determine the structure of the rearranged product and thus infer the movement of the benzyl group. nih.gov Dynamic NMR spectroscopy can be employed to study the kinetics of conformational changes and reaction dynamics. kpfu.ru

The following table provides an example of ¹³C NMR data for a related dihydropyridinone derivative, illustrating the type of information that can be obtained.

Table 1: Representative ¹³C NMR Data for a Dihydropyridinone Derivative

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O | 168.84 |

| =CH-6 | 129.03 |

| Ar-C | 142.51, 142.27, 137.22 |

| Ar-CH | 128.81, 128.69, 128.62, 128.15, 127.85, 127.77, 127.57, 126.72, 126.56 |

| =CH-5 | 109.99 |

| 4-CH | 55.99 |

| NCH₂ | 48.79 |

| CH-4 | 36.62 |

| CH₂-3 | 36.02 |

| *Data is for (6RS)-6-Benzhydryl-1-benzyl-3,6-dihydropyridin-2(1H)-one. mdpi.com |

Applications of 1 Benzyl 3,4 Dihydro 1h Pyridin 2 One As a Strategic Synthetic Intermediate

Precursors in the Synthesis of Complex Heterocyclic Scaffolds

The inherent functionality of 1-Benzyl-3,4-dihydro-1H-pyridin-2-one allows it to be a starting point for the synthesis of diverse and complex heterocyclic structures. Its utility is particularly notable in the formation of bridged, fused, and bicyclic systems.

Research has demonstrated that 4-benzyl-substituted-3,4-dihydropyridin-2-ones are effective precursors for the synthesis of C6-phenyl-functionalized 7,8-benzomorphanones. This transformation is typically achieved via an acid-mediated cyclization. The reaction proceeds through the generation of an acyliminium cation using Brønsted or Lewis acids, which facilitates the intramolecular cyclization to form the benzomorphanone core. nih.gov

Furthermore, functionalized δ-enelactams, such as those derived from 1-benzyl-3,4-dihydro-1H-pyridin-2-one, have been utilized to create novel bridged systems within the δ-lactam framework. Specifically, a methoxy-substituted benzyl (B1604629) group at the C3 position can be activated to forge a new C3–C6 bridge, yielding a complex, constrained bicyclic structure. nih.gov

Table 1: Synthesis of Substituted Benzomorphanone Derivatives

| Starting Material Derivative | Acid Catalyst | Product | Yield |

|---|---|---|---|

| (4RS)-4-Benzhydryl-1-benzyl-3,4-dihydropyridin-2(1H)-one | TfOH | C6-Phenyl-functionalized 7,8-benzomorphanone derivative | Data not specified |

| Methoxy-substituted C3-benzyl derivative | Not Specified | C3-C6 Bridged δ-lactam | Data not specified |

Data derived from descriptive text in the source literature. nih.gov

The dihydropyridinone core is a foundational element for building a range of fused polycyclic systems.

Indeno[1,2-b]pyridin-2-ones: The synthesis of functionalized indeno[1,2-b]pyridin-2-ones has been successfully achieved starting from 6-benzyl-3,6-dihydropyridin-2(1H)-one, a structural isomer of 1-benzyl-3,4-dihydro-1H-pyridin-2-one. nih.govacs.orgresearchgate.net The reaction, triggered by reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), proceeds through a notable aza-semipinacol-type rearrangement involving the transfer of the benzyl group from the C6 to the C5 position. nih.gov The resulting bromo-derivatives can be subsequently converted into unsaturated indenopyridin-2-ones. nih.gov While both the 3,4-dihydro and 3,6-dihydro isomers can be formed from the addition of organometallic species to 2-pyridones, the published routes to indenopyridinones specifically utilize the 3,6-dihydro isomer as the key precursor. nih.govresearchgate.net

Quinolizidine (B1214090) Derivatives: The broader class of 2-pyridones, the parent scaffold of 1-benzyl-3,4-dihydro-1H-pyridin-2-one, has been explored as a platform for obtaining quinolizidine derivatives. nih.govresearchgate.net However, specific methodologies detailing the synthesis of quinolizidines directly from 1-benzyl-3,4-dihydro-1H-pyridin-2-one are not prominently described in the reviewed literature.

Piperidines: The conversion of 2-piperidones to the corresponding piperidines through the reduction of the amide functionality is a known chemical transformation. dtic.mil This would involve the reduction of both the amide and the double bond in 1-benzyl-3,4-dihydro-1H-pyridin-2-one to yield a substituted N-benzylpiperidine. General methods for the hydrogenation of pyridine (B92270) derivatives to piperidines are well-established, often using transition metal catalysts. organic-chemistry.orgnih.gov However, specific, detailed research findings applying these reduction methods directly to 1-benzyl-3,4-dihydro-1H-pyridin-2-one were not identified in the searched literature.

Based on the conducted search of scientific literature, no specific synthetic methods were identified that utilize 1-Benzyl-3,4-dihydro-1H-pyridin-2-one as an intermediate for the construction of azabicyclo pyridine derivatives.

Methodologies for Designing and Constructing Pharmacologically Relevant Structural Motifs

The strategic use of 1-benzyl-3,4-dihydro-1H-pyridin-2-one extends to the design and synthesis of molecules with potential therapeutic applications, leveraging its ability to form "privileged structures."

The 3,4-dihydropyridin-2-one ring system and its parent 2-pyridone structure are recognized as "privileged scaffolds" in drug discovery. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for the development of new therapeutic agents. The use of 1-benzyl-3,4-dihydro-1H-pyridin-2-one as an intermediate allows for the creation of more complex derivatives, such as the benzomorphanones and indenopyridinones mentioned previously, which may possess noteworthy pharmacological activity. nih.govnih.gov The ability to generate libraries of such compounds from a common precursor is a key strategy in medicinal chemistry for exploring new drug candidates.

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to a specific biological target. scispace.comnih.govmdpi.com These models are then used as queries to screen large databases of virtual compounds (in silico screening) to find new potential drug candidates. nih.gov Despite the utility of this approach, a review of the available literature did not identify any studies where 1-benzyl-3,4-dihydro-1H-pyridin-2-one or its direct derivatives were used to generate a pharmacophore model for subsequent in silico database screening.

Q & A

Advanced Research Question

- NMR Reanalysis : Confirm sample purity and solvent effects. Overlapping signals in dihydropyridinone derivatives may require 2D NMR (COSY, HSQC) .

- Isotopic Labeling : Use deuterated analogs to distinguish exchangeable protons.

- Crystallographic Validation : Compare experimental X-ray data with computational models (e.g., NIST InChIKey databases) .

What computational methods are suitable for predicting the reactivity of 1-Benzyl-3,4-dihydro-1H-pyridin-2-one in drug discovery?

Advanced Research Question

- DFT Calculations : Model electron density distributions to predict nucleophilic/electrophilic sites.

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes with pyridinone-binding pockets).

- ADMET Profiling : Use tools like PubChem’s cheminformatics pipelines to estimate pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.